molecular formula C10H12FN3 B13411124 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine

1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B13411124
M. Wt: 193.22 g/mol
InChI Key: XSBJULMAUFATGG-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

3-ethyl-6-fluoro-2-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H12FN3/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3,12H2,1-2H3

InChI Key

XSBJULMAUFATGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)F)N)C

Origin of Product

United States

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